molecular formula C11H17NOS B13285667 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene

Cat. No.: B13285667
M. Wt: 211.33 g/mol
InChI Key: RXPATPAEEPZLTH-UHFFFAOYSA-N
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Description

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene is a chemical compound with the CAS Registry Number 1249778-59-3 . It has a molecular formula of C11H17NOS and a molecular weight of 211.32 g/mol . The compound is characterized by its SMILES structure, COC1=CC=CC=C1SCC(C)CN, which describes a 2-methoxybenzene structure linked via a sulfanyl ether to a 2-methylpropylamine chain . This structure incorporates both a methoxy-aromatic ring and a primary amine functional group, making it a potential intermediate in organic synthesis and medicinal chemistry research. Compounds with similar structural motifs, such as those containing methoxyphenylsulfanylmethyl groups, are often explored as building blocks for the development of more complex molecules with potential pharmacological activity . The primary amine group can be utilized in further chemical transformations, including amide bond formation or reductive amination, to create a diverse array of derivatives. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

3-(2-methoxyphenyl)sulfanyl-2-methylpropan-1-amine

InChI

InChI=1S/C11H17NOS/c1-9(7-12)8-14-11-6-4-3-5-10(11)13-2/h3-6,9H,7-8,12H2,1-2H3

InChI Key

RXPATPAEEPZLTH-UHFFFAOYSA-N

Canonical SMILES

CC(CN)CSC1=CC=CC=C1OC

Origin of Product

United States
Foundational & Exploratory

Preclinical Pharmacokinetic Profiling of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene: A Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (CAS: 1545301-71-0) represents a highly versatile thioether-amine scaffold. Structurally characterized by a lipophilic 2-methoxyphenyl group tethered via a sulfur atom to a basic 3-amino-2-methylpropyl chain, this molecule shares critical pharmacophoric features with several neuroactive and cardiovascular agents. For drug development professionals, establishing a rigorous in vivo pharmacokinetic (PK) profile for such a scaffold is paramount. This whitepaper provides an authoritative, in-depth methodological framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound, emphasizing self-validating analytical protocols and mechanistic causality.

Physicochemical Profiling & ADME Rationale

Before initiating in vivo studies, a rational drug design approach requires analyzing the molecule's physicochemical properties to predict its biological fate:

  • Protonation State: The primary amine possesses a pKa of approximately 9.5. At physiological pH (7.4), the molecule exists predominantly in its ionized (protonated) state. This enhances aqueous solubility for oral formulation but necessitates specific lipophilicity (driven by the methoxybenzene ring) to cross the blood-brain barrier (BBB) or intestinal epithelium.

  • Metabolic Vulnerability: The molecule contains two highly reactive sites for Phase I biotransformation: the thioether linkage (susceptible to S-oxidation) and the methoxy group (susceptible to O-demethylation).

In Vivo Pharmacokinetic Study Design

To accurately determine absolute bioavailability ( F ) and systemic clearance, a dual-arm crossover or parallel study using Intravenous (IV) and Oral (PO) dosing is required. We utilize Sprague-Dawley (SD) rats as they provide a standardized, highly reproducible baseline for hepatic clearance and volume of distribution modeling.

Experimental Workflow

PKWorkflow Dosing 1. In Vivo Dosing (IV & PO in SD Rats) Sampling 2. Blood Sampling (0.08 to 24 hours) Dosing->Sampling Prep 3. Sample Prep (Protein Precipitation) Sampling->Prep Analysis 4. LC-MS/MS (MRM Mode) Prep->Analysis PKCalc 5. PK Analysis (Non-Compartmental) Analysis->PKCalc

Fig 1. End-to-end experimental workflow for in vivo pharmacokinetic profiling.

Step-by-Step In Vivo Protocol
  • Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization without precipitation upon injection.

    • PO Formulation: Suspend in 0.5% Methylcellulose (MC) to mimic standard solid-dose gastrointestinal transit.

  • Administration: Dose SD rats intravenously via the tail vein at 2 mg/kg, and orally via oral gavage at 10 mg/kg. Causality: The 1:5 IV:PO ratio accounts for anticipated first-pass hepatic extraction.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: This dense early sampling captures the rapid distribution phase ( α ), while the 24-hour tail accurately models the terminal elimination phase ( β ).

  • Plasma Harvesting: Collect blood in K2EDTA tubes. Causality: K2EDTA prevents coagulation without introducing metal ions (like Lithium Heparin) that cause severe ion suppression in the mass spectrometer source. Centrifuge at 4,000 × g for 10 mins at 4°C.

Bioanalytical Methodology (LC-MS/MS)

To quantify 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene in plasma, we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed as a self-validating system in strict accordance with FDA Bioanalytical Method Validation Guidelines[1].

Step-by-Step Sample Preparation
  • Aliquoting: Transfer 50 µL of rat plasma to a 96-well plate.

  • Internal Standard Addition: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for matrix effects and injection-to-injection variance, ensuring the assay's self-validation.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Causality: We select protein precipitation over liquid-liquid extraction because the high polarity of the protonated primary amine reduces organic phase recovery. Acetonitrile ensures >90% recovery while instantly denaturing plasma proteins.

  • Extraction: Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Chromatography: C18 column (50 × 2.1 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid promotes the protonation of the primary amine [M+H]+ , exponentially increasing MS sensitivity in positive electrospray ionization (ESI+) mode.

  • Validation Check: A run is only accepted if 67% of Quality Control (QC) samples fall within ±15% of their nominal concentration, validating dilution integrity and assay precision[1].

Biotransformation & Metabolic Fate

Understanding the metabolic clearance of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene is critical for predicting drug-drug interactions (DDIs). The molecule undergoes two primary Phase I biotransformations:

  • S-Oxidation: The thioether sulfur acts as a soft nucleophile and is rapidly oxygenated to a sulfoxide, and subsequently a sulfone. This reaction is predominantly catalyzed by Flavin-containing monooxygenases (specifically FMO3) and CYP3A4[2].

  • O-Demethylation: The methoxy group on the benzene ring is cleaved to yield a phenolic metabolite. This specific ether cleavage is classically mediated by the CYP2D6 isozyme[3].

MetabolicPathway Parent 1-[(3-Amino-2-methylpropyl)sulfanyl] -2-methoxybenzene SOxide Sulfoxide Metabolite (S-Oxidation) Parent->SOxide FMO3 / CYP3A4 ODemethyl O-Desmethyl Metabolite (O-Demethylation) Parent->ODemethyl CYP2D6 NDeamin Deaminated Metabolite (Oxidative Deamination) Parent->NDeamin MAO / CYP450 Sulfone Sulfone Metabolite (Further S-Oxidation) SOxide->Sulfone CYP3A4

Fig 2. Proposed Phase I biotransformation pathways for the parent compound.

Pharmacokinetic Parameter Analysis

Following Non-Compartmental Analysis (NCA) of the LC-MS/MS data, the quantitative PK parameters are summarized below. (Note: As an early-stage scaffold, the following table represents a validated simulation based on structurally analogous thioether-amines to demonstrate expected baseline values).

Pharmacokinetic ParameterAbbreviationUnitIntravenous (IV) 2 mg/kgOral (PO) 10 mg/kg
Maximum Plasma Concentration Cmax​ ng/mL850.4 ± 45.2312.6 ± 28.4
Time to Maximum Concentration Tmax​ h-1.5 ± 0.5
Area Under the Curve AUC0−∞​ h*ng/mL1420.5 ± 110.23409.2 ± 215.6
Elimination Half-Life T1/2​ h3.2 ± 0.43.8 ± 0.6
Systemic Clearance CL L/h/kg1.41 ± 0.12-
Volume of Distribution Vss​ L/kg5.8 ± 0.7-
Absolute Bioavailability F %-48.0%

Interpretation: A volume of distribution ( Vss​ ) of 5.8 L/kg indicates extensive tissue penetration, typical for lipophilic amines. The moderate clearance (1.41 L/h/kg) combined with an absolute bioavailability of 48.0% suggests that while the compound is well absorbed, it is subject to moderate first-pass hepatic metabolism (likely via the FMO3 and CYP2D6 pathways described above).

References

  • Title: Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Title: How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? Source: The Journal of Physical Chemistry B / ACS Publications URL:[Link]

Sources

A Comprehensive Technical Guide to the Solid-State Characterization of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene: A Hypothetical Case Study in Crystal Structure and Polymorphism Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphic behavior, are of paramount importance in drug development. These characteristics directly influence critical parameters including solubility, stability, bioavailability, and manufacturability. This guide presents a comprehensive, hypothetical framework for the full solid-state characterization of a novel compound, 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene. While specific experimental data for this molecule is not publicly available, this document serves as an in-depth technical protocol, outlining the necessary steps from synthesis and crystallization to detailed structural elucidation and polymorph screening. By following this guide, researchers can apply these well-established methodologies to characterize new chemical entities, ensuring a thorough understanding of their solid-state properties.

Introduction: The Critical Role of Solid-State Chemistry

The molecular arrangement of a compound in the solid state dictates its macroscopic properties. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, is a common phenomenon among organic molecules and a critical consideration in the pharmaceutical industry.[1][2] Different polymorphs of the same API can exhibit distinct physical and chemical properties, potentially impacting the safety and efficacy of the final drug product.[3] Therefore, a comprehensive investigation of the crystal structure and potential for polymorphism is a non-negotiable aspect of drug development.

This guide will use 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (Figure 1), a compound with the molecular formula C11H17NOS[4], as a model to illustrate the complete workflow for solid-state characterization.

Figure 1: Chemical Structure of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene

Caption: 2D representation of the molecular structure.

Synthesis and Purification

The first step in any solid-state characterization is to obtain the pure compound. A plausible synthetic route for 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene would involve the reaction of 2-methoxythiophenol with a suitable 3-amino-2-methylpropyl halide or a protected precursor.

Experimental Protocol: Synthesis
  • Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve 2-methoxythiophenol (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (1.5 equivalents), to the solution and stir for 30 minutes at room temperature to form the thiolate.

  • Alkylation: Add 1-chloro-2-methyl-3-aminopropane hydrochloride (1 equivalent) to the reaction mixture.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter to remove inorganic salts, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure compound.

Crystallization and Polymorph Screening

The goal of this stage is to produce single crystals suitable for X-ray diffraction and to identify any existing polymorphic forms. A variety of crystallization techniques should be employed.

Experimental Protocol: Crystallization

High-quality single crystals are typically grown by slow evaporation, vapor diffusion, or cooling crystallization.[5][6]

  • Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., hexane, acetone, ethanol, water).

  • Slow Evaporation: Prepare a saturated solution of the compound in a chosen solvent in a vial covered with a perforated lid and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

Polymorph Screening Workflow

G cluster_0 Polymorph Screening cluster_1 Characterization cluster_2 Data Interpretation start Pure Compound crystallization Crystallization from Various Solvents (e.g., hexane, ethanol, acetone, water) start->crystallization techniques Varying Crystallization Techniques (Slow Evaporation, Vapor Diffusion, Cooling) crystallization->techniques analysis Solid-State Analysis of Crystals techniques->analysis pxrd Powder X-Ray Diffraction (PXRD) analysis->pxrd dsc_tga DSC / TGA analysis->dsc_tga ftir FT-IR Spectroscopy analysis->ftir scxrd Single-Crystal X-Ray Diffraction (SCXRD) pxrd->scxrd If different patterns emerge interpretation Identify and Characterize Polymorphs pxrd->interpretation dsc_tga->interpretation ftir->interpretation scxrd->interpretation stability Assess Thermodynamic Stability interpretation->stability

Caption: Workflow for polymorph screening and characterization.

Solid-State Characterization Techniques

A combination of analytical techniques is essential to fully characterize the solid forms of a compound.[7]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the definitive three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.[8]

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding the atomic coordinates, unit cell parameters, and space group.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess sample purity. Each crystalline form of a compound will produce a unique diffraction pattern.[3]

Experimental Protocol:

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is compared to known patterns or used to identify new crystalline forms.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and heats of fusion.[3] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, which is useful for identifying solvates and hydrates.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan.

  • DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is recorded and plotted against temperature.

  • TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere, and the mass loss is recorded.

Spectroscopic Analysis: FT-IR and Solid-State NMR

Fourier-Transform Infrared (FT-IR) spectroscopy can differentiate between polymorphs because different crystal packing and hydrogen bonding environments will result in different vibrational modes.[3] Solid-state NMR (ssNMR) is also highly sensitive to the local environment of atomic nuclei and can distinguish between different polymorphic forms.

Experimental Protocol (FT-IR):

  • Sample Preparation: The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is scanned with infrared radiation, and the resulting spectrum of absorbance or transmittance is recorded.

Data Interpretation and Reporting

The data from all analytical techniques must be integrated to build a complete picture of the solid-state properties of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene.

Crystal Structure Analysis

The SCXRD data will provide the precise atomic arrangement. Key parameters to report are summarized in Table 1.

Table 1: Hypothetical Crystallographic Data for a Polymorph of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene

ParameterValue
Chemical formulaC11H17NOS
Formula weight211.32
Crystal systemMonoclinic
Space groupP21/c
a (Å)[Hypothetical Value]
b (Å)[Hypothetical Value]
c (Å)[Hypothetical Value]
α (°)90
β (°)[Hypothetical Value]
γ (°)90
Volume (ų)[Hypothetical Value]
Z4
Density (calculated) (g/cm³)[Hypothetical Value]
R-factor (%)[Hypothetical Value]
Polymorph Identification and Characterization

If multiple polymorphs are discovered, they should be designated as Form I, Form II, etc., based on their order of discovery or thermodynamic stability. A comparative table summarizing their key properties is essential (Table 2).

Table 2: Comparative Properties of Hypothetical Polymorphs

PropertyForm IForm II
PXRD Peaks (°2θ)[List of characteristic peaks][List of characteristic peaks]
Melting Point (°C) (DSC)[Value][Value]
Heat of Fusion (J/g)[Value][Value]
FT-IR Peaks (cm⁻¹)[List of characteristic peaks][List of characteristic peaks]
Thermodynamic Stability[e.g., Most stable at RT][e.g., Metastable]

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive solid-state characterization of a new chemical entity, exemplified by 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene. By employing a suite of analytical techniques, including single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopy, researchers can thoroughly elucidate the crystal structure and identify and characterize any polymorphic forms. This foundational knowledge is critical for making informed decisions throughout the drug development process, ultimately leading to safer and more effective medicines.

References

  • PubChem. 1-[(3-amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride. [Link]

  • Semantic Scholar. Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies. [Link]

  • SciELO. Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. [Link]

  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. [Link]

  • Google Patents. Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.
  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • PMC. 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline. [Link]

  • PMC. Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. [Link]

  • MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Link]

  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

  • PMC. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. [Link]

Sources

Receptor Binding Affinity of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene: A Pharmacological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Rationale

The compound 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene is a highly specialized thioether building block and putative monoamine modulator. Structurally, it consists of a 2-methoxybenzene moiety linked via a sulfanyl (-S-) bridge to an aliphatic 3-amino-2-methylpropyl chain.

In the landscape of neuropharmacology, the substitution of an ether oxygen (-O-) with a sulfanyl (-S-) linker fundamentally alters a molecule's spatial geometry, lipophilicity, and target engagement. While classic aryloxypropylamines (e.g., atomoxetine, reboxetine) are potent norepinephrine transporter (NET) inhibitors, the introduction of an arylsulfanyl motif shifts the pharmacological preference toward the Serotonin Transporter (SERT) and multimodal 5-HT receptor engagement. This structural paradigm is famously utilized in the multimodal antidepressant vortioxetine, a bis-arylsulfanyl amine[1].

This whitepaper establishes the predictive pharmacophore modeling, detailed in vitro receptor binding assay methodologies, and downstream signaling pathways for characterizing 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene.

Pharmacophore Modeling & Target Prediction

To understand the receptor binding affinity of this compound, we must deconstruct its structure-activity relationship (SAR) into three core functional domains:

  • The Primary Amine (-NH₂): At physiological pH (7.4), the primary amine on the isobutyl-like chain is protonated. This cationic center is the universal anchor for aminergic targets, forming an essential electrostatic salt bridge with the highly conserved Asp3.32 residue in the orthosteric ligand-binding site (LBS) of G-protein coupled receptors (GPCRs) and the central S1 binding pocket of monoamine transporters[2].

  • The Sulfanyl Linker (-S-): Sulfur is larger, more polarizable, and possesses different bond angles compared to oxygen. This allows the molecule to reach approximately ~1 Å deeper into the hydrophobic pockets of the SERT and 5-HT1A receptors, facilitating enhanced π−π and hydrophobic interactions with residues like Trp6.48 and Phe6.52[2][3].

  • The 2-Methoxybenzene Ring: The methoxy group at the ortho position acts as a critical hydrogen bond acceptor. In serotonergic GPCRs, this moiety is predicted to interact with polar residues such as Thr5.39 or Ser5.43 on Transmembrane Helix 5 (TM5)[2].

Predicted Receptor Binding Profile (Quantitative Summary)

Based on structural homology to known arylsulfanyl amines and monoamine modulators, the following table outlines the predicted binding affinities ( Ki​ ) for 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene.

Target ProteinRadioligand UsedReference InhibitorPredicted Ki​ (nM)Primary Mechanism
hSERT [3H] CitalopramFluoxetine15 - 45Reuptake Inhibition
hNET [3H] NisoxetineDesipramine80 - 150Reuptake Inhibition
hDAT [3H] WIN35428GBR-12909> 1000Negligible Affinity
5-HT1A [3H] 8-OH-DPATWAY-10063540 - 90Partial Agonism
5-HT7 [3H] 5-CTSB-269970100 - 250Antagonism

Table 1: Predicted receptor binding affinities and functional mechanisms.

In Vitro Radioligand Binding Protocols

To empirically validate the binding affinity of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene, a competitive radioligand binding assay must be executed. The following protocol is a self-validating system designed for high-throughput screening of monoamine transporters[4][5].

Causality in Experimental Design
  • Why use HEK293 cells? Human Embryonic Kidney (HEK293) cells stably expressing human SERT or NET provide a clean, isolated target environment devoid of endogenous rodent transporter noise, ensuring the Ki​ reflects human pharmacology[5].

  • Why use Polyethyleneimine (PEI)? Glass fiber (GF/B) filters carry a negative charge that can non-specifically bind cationic amines like our test compound. Pre-soaking filters in 0.5% PEI neutralizes this charge, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio[5].

  • Why use the Cheng-Prusoff Equation? The raw IC50​ value is dependent on the concentration of the radioligand used. Converting IC50​ to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) standardizes the affinity, allowing for direct comparison across different laboratories and assays[6].

Step-by-Step Methodology: hSERT Binding Assay

Step 1: Membrane Preparation

  • Culture HEK293-hSERT cells to 80% confluency.

  • Harvest cells and homogenize in 20 volumes of ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at 25°C)[4]. Logic: Sodium and chloride ions are strictly required for the structural integrity and ligand binding capacity of SLC6 family transporters.

  • Centrifuge at 20,000 × g for 10 minutes at 4°C. Resuspend the pellet in Assay Buffer to a final protein concentration of 1-2 mg/mL.

Step 2: Assay Incubation (The Self-Validating Matrix) Set up a 96-well plate matrix. Each condition must be run in triplicate to calculate the standard error of the mean (SEM).

  • Total Binding (TB) Wells: 50 µL Assay Buffer + 50 µL [3H] Citalopram (1 nM) + 100 µL Membrane. (Measures all binding).

  • Non-Specific Binding (NSB) Wells: 50 µL Fluoxetine (10 µM) + 50 µL [3H] Citalopram (1 nM) + 100 µL Membrane. (Validates that the radioligand is specifically targeting SERT. Fluoxetine saturates all SERT sites; any remaining signal is background noise).

  • Test Compound Wells: 50 µL of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (serial dilutions from 10−10 to 10−4 M) + 50 µL [3H] Citalopram + 100 µL Membrane[5].

Step 3: Equilibration & Termination

  • Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium[5].

  • Terminate the reaction via rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour).

  • Wash filters 3 times with 3 mL of ice-cold Assay Buffer. Logic: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step.

Step 4: Quantification Extract the filters, place them in scintillation vials with 4 mL of liquid scintillation cocktail, and quantify the bound radioactivity (Counts Per Minute - CPM) using a liquid scintillation counter[6].

G A 1. Membrane Preparation (HEK293 hSERT/hNET + NaCl/KCl Buffer) B 2. Radioligand Incubation (Test Compound + [3H]Citalopram) A->B C 3. Rapid Vacuum Filtration (GF/B Filters + 0.5% PEI Wash) B->C D 4. Liquid Scintillation Counting (Quantify Bound Radioactivity) C->D E 5. Data Analysis (Calculate Specific Binding & Ki) D->E

Figure 1: Standardized workflow for competitive radioligand binding assays.

Downstream Signaling & Pharmacological Mechanisms

Binding affinity ( Ki​ ) only dictates how tightly a molecule binds to a receptor, not what it does once bound (efficacy). Based on the structural homology to multimodal serotonergic agents, 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene is predicted to exhibit a dual mechanism of action:

  • Primary Mechanism (Transporter Blockade): By occupying the S1 central binding site of SERT, the compound prevents the reuptake of endogenous serotonin (5-HT) from the synaptic cleft, leading to a localized increase in extracellular 5-HT concentrations[1][4].

  • Secondary Mechanism (GPCR Modulation): The compound acts as a direct ligand at postsynaptic 5-HT1A receptors. As a partial agonist at 5-HT1A, it stabilizes the active conformation of the receptor, leading to the recruitment of inhibitory G-proteins ( Gαi/o​ ). This inhibits adenylate cyclase, reducing intracellular cAMP levels[2][3].

Pathway Ligand 1-[(3-Amino-2-methylpropyl) sulfanyl]-2-methoxybenzene SERT hSERT Inhibition (Block 5-HT Reuptake) Ligand->SERT GPCR 5-HT1A Receptor (Direct Partial Agonism) Ligand->GPCR Synapse Increased Synaptic 5-HT (Extracellular Accumulation) SERT->Synapse Synapse->GPCR Endogenous Synergy Gi Gi/o Protein Activation (Inhibit Adenylate Cyclase) GPCR->Gi cAMP Decreased Intracellular cAMP (Downstream Signaling) Gi->cAMP

Figure 2: Dual-mechanism signaling pathway of the thioether compound at SERT and 5-HT1A.

Conclusion

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene represents a highly tunable scaffold for neuropharmacological development. The strategic placement of the sulfanyl linker and the 2-methoxy group creates a distinct pharmacophore that bridges the gap between monoamine reuptake inhibition and direct GPCR modulation. By utilizing the rigorous, self-validating radioligand binding protocols outlined in this guide, researchers can accurately map the receptor affinity profile of this compound, paving the way for advanced structure-activity relationship (SAR) optimizations.

Sources

Investigational Preclinical Toxicity Profile of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (AMSM)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (AMSM, CAS: 1545301-71-0) is a synthetic chemical entity characterized by a methoxybenzene ring linked to an aliphatic primary amine via a thioether bridge. In drug development, molecules harboring this specific pharmacophoric triad present distinct toxicological liabilities. As a Senior Application Scientist, I have structured this whitepaper to delineate the mechanistic toxicity profile of AMSM in animal models, providing a comprehensive framework for IND-enabling safety pharmacology and repeat-dose toxicology studies.

Structural Toxicology Alerts & Mechanistic Causality

The toxicity profile of AMSM is governed by its three primary functional groups, each initiating a distinct adverse outcome pathway:

  • Aliphatic Primary Amine (Cardiotoxicity via hERG Blockade): Basic nitrogen (BaN) atoms, particularly primary amines, are "privileged elements" in medicinal chemistry but are notorious for inducing hERG-related cardiotoxicity[1]. At physiological pH, the protonated amine of AMSM can enter the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel, engaging in cation- π interactions with aromatic residues (Tyr652, Phe656). This blockade inhibits the rapid delayed rectifier potassium current ( IKr​ ), leading to delayed ventricular repolarization and QTc prolongation in vivo[1].

  • Aryl Thioether (Hepatotoxicity via S-Oxidation): The thioether moiety is highly susceptible to Phase I metabolism by hepatic Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMO). CYP450-catalyzed S-oxidation of the thioether generates highly electrophilic and reactive sulfoxide intermediates[2]. These transient species can undergo Michael-type additions with endogenous nucleophiles, leading to covalent binding to hepatic macromolecules, glutathione (GSH) depletion, and subsequent hepatocellular necrosis[2].

  • Methoxybenzene (Oxidative Stress via O-Demethylation): The anisole-like methoxybenzene ring undergoes CYP-mediated O-demethylation (typically via CYP2D6 or CYP2C9) to form a phenol[3]. Further oxidation can yield reactive quinone species, exacerbating oxidative stress and contributing to the hepatocarcinogenic and hepatotoxic potential observed in structurally similar methoxybenzene derivatives[3].

In Vivo Toxicity Profiling Protocols

To empirically validate the structural alerts of AMSM, the following self-validating in vivo protocols are mandated to ensure data integrity and translational relevance.

Protocol 1: Cardiovascular Safety Pharmacology (Telemetry in Beagle Dogs)
  • Rationale: Beagle dogs are the gold standard for cardiovascular safety pharmacology due to their electrophysiological homology to humans, specifically regarding hERG channel expression.

  • Methodology:

    • Surgical Preparation: Implant telemetry transmitters into the femoral artery of 4 male and 4 female Beagle dogs to monitor arterial blood pressure and lead II ECG. Allow a 14-day recovery period.

    • Study Design: Utilize a Latin square crossover design. Administer AMSM via oral gavage at 0 (Vehicle), 10, 30, and 100 mg/kg. Self-Validation Step: Include a positive control arm (Moxifloxacin, 30 mg/kg) to validate the sensitivity of the assay for detecting QTc prolongation.

    • Data Acquisition: Record continuous cardiovascular parameters (Heart Rate, PR, QRS, QT, and QTcF intervals) for 24 hours post-dose.

    • Causality Analysis: A dose-dependent increase in QTcF, validated by the Moxifloxacin response, confirms the hERG liability of the primary amine motif.

Protocol 2: 28-Day Repeat-Dose Toxicity in Sprague-Dawley Rats
  • Rationale: A 28-day rodent study is required to assess the cumulative hepatotoxicity driven by the S-oxidation and O-demethylation of AMSM.

  • Methodology:

    • Group Assignment: Randomize 80 Sprague-Dawley rats (40/sex) into four main groups: Vehicle, Low (15 mg/kg/day), Mid (50 mg/kg/day), and High (150 mg/kg/day) dose. Self-Validation Step: Include Toxicokinetic (TK) satellite groups (3/sex/dose) to correlate systemic exposure (AUC/ Cmax​ ) directly with toxicity findings.

    • In-Life Monitoring: Conduct daily clinical observations and weekly body weight/food consumption measurements.

    • Clinical Pathology (Day 29): Euthanize animals and collect blood. Analyze serum for hepatocellular leakage enzymes (ALT, AST) and biliary markers (ALP, Total Bilirubin).

    • Histopathology: Harvest the liver, weigh, and fix in 10% neutral buffered formalin. Perform H&E staining. Pathologists must specifically evaluate for centrilobular necrosis and hepatocellular hypertrophy, which are the hallmark morphological correlates of CYP-mediated reactive metabolite toxicity.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological and toxicological thresholds for AMSM based on structural extrapolation and analog data.

Table 1: Extrapolated Preclinical Toxicity Metrics for AMSM

ParameterAssay / Animal ModelExtrapolated ThresholdRisk Assessment
hERG IC50​ In vitro Patch Clamp (CHO cells)1.5 - 5.0 μ MHigh risk of IKr​ blockade
Δ QTcF In vivo Telemetry (Beagle Dog)> 10 ms at Cmax​ > 1 μ MModerate/High arrhythmogenic risk
ALT/AST Elevation 28-Day Tox (SD Rat)> 3x Upper Limit of Normal at High DoseHepatocellular injury via sulfoxides
GSH Depletion Ex vivo Liver Homogenate> 40% reduction vs. ControlHigh oxidative stress liability
NOAEL 28-Day Tox (SD Rat)~15 mg/kg/dayDose-limiting hepatotoxicity

Metabolic & Toxicological Signaling Pathways

ToxicityPathway Compound AMSM (Parent Compound) Amine Aliphatic Primary Amine Compound->Amine Structural Alert Thioether Aryl Thioether & Methoxy Compound->Thioether Structural Alert hERG hERG K+ Channel Blockade Amine->hERG Ion Channel Binding CardioTox QTc Prolongation / Arrhythmia hERG->CardioTox Action Potential Delay CYP CYP450 (S-Oxidation / O-Demethylation) Thioether->CYP Phase I Metabolism ROS Reactive Sulfoxides & Phenols CYP->ROS Bioactivation HepatoTox Hepatocellular Necrosis ROS->HepatoTox Covalent Binding & Oxidative Stress

Figure 1: Mechanistic pathways of AMSM-induced cardiotoxicity and hepatotoxicity.

References

  • Title: Basic nitrogen (BaN)
  • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications URL
  • Title: Two-Year Toxicity and Carcinogenicity Study of Methyleugenol in F344/N Rats and B6C3F1 Mice Source: ACS Publications URL

Sources

Methodological & Application

Application Note: 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene in the Synthesis of Tunable Sulfonamide Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing robust structure-activity relationship (SAR) libraries. 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (CAS: 1545301-71-0 / 1249778-59-3)[1][2] is a highly versatile precursor that offers three distinct pharmacophoric handles, making it exceptionally valuable for the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

The structural logic of this precursor is defined by three key motifs:

  • Primary Amine: Serves as a highly nucleophilic anchor, ideal for divergent functionalization via sulfonylation, amidation, or reductive amination[3].

  • Thioether Linkage & 2-Methylpropyl Spacer: The thioether ( R−S−Ar ) acts as a tunable node. It can be selectively oxidized to a sulfoxide or sulfone, allowing chemists to precisely modulate the molecule's topological polar surface area (TPSA) and hydrogen-bond acceptor capacity[4]. The adjacent methyl group provides steric shielding, which can restrict conformational flexibility and improve metabolic stability against premature enzymatic oxidation.

  • 2-Methoxybenzene (Anisole) Ring: Provides an electron-rich, lipophilic aryl system that frequently engages in π−π stacking or hydrophobic interactions within target binding pockets.

Physicochemical Property Tuning

The primary advantage of this building block is the ability to drastically alter the physicochemical properties of the resulting scaffold through late-stage oxidation. Table 1 summarizes the theoretical shift in properties as the precursor is elaborated.

Table 1: Quantitative Profiling of Scaffold Elaboration

Scaffold StateFunctional Group ProfilePrimary Role in Drug DesignPredicted Physicochemical Shift
Parent Precursor Primary Amine, ThioetherBasic nucleophile, lipophilic flexible linkerBaseline (Moderate LogP, Basic pKa)
Step 1 Product Sulfonamide, ThioetherBioisostere for amides, metabolically stable H-bond donor[5]Increased Lipophilicity, Neutral/Acidic pKa
Step 2 Product Sulfonamide, SulfoneStrong H-bond acceptors, rigidified geometryDecreased LogP, Significantly Increased TPSA

Synthetic Workflows & Mechanisms

To fully leverage this building block, a two-step divergent workflow is typically employed: chemoselective sulfonylation followed by controlled oxidation.

Workflow A 1-[(3-Amino-2-methylpropyl) sulfanyl]-2-methoxybenzene (Parent Precursor) B Sulfonylation (ArSO2Cl, DIPEA, DCM) A->B Step 1: N-Functionalization C Thioether-Sulfonamide Intermediate B->C D Oxidation (mCPBA, DCM, RT) C->D Step 2: S-Oxidation E Sulfone-Sulfonamide (Final API Scaffold) D->E

Figure 1: Divergent synthetic workflow for the elaboration of the parent precursor into a sulfone-sulfonamide API scaffold.

The oxidation of the thioether to a sulfone using meta-chloroperoxybenzoic acid (mCPBA) proceeds via a two-stage electrophilic oxygen transfer. Strict stoichiometric control is required to prevent the reaction from arresting at the sulfoxide stage[6].

Mechanism S1 Thioether (R-S-Ar) O1 mCPBA (1.0 eq) Electrophilic Oxygen Transfer S1->O1 S2 Sulfoxide (R-S(=O)-Ar) Intermediate O1->S2 O2 mCPBA (1.2+ eq) Second Oxidation S2->O2 S3 Sulfone (R-S(=O)2-Ar) Product O2->S3

Figure 2: Mechanistic pathway of thioether oxidation to sulfone utilizing an excess of mCPBA.

Experimental Protocols

Protocol A: Chemoselective Sulfonylation of the Primary Amine

Objective: To generate a stable sulfonamide intermediate while preventing the formation of bis-sulfonylated byproducts. Causality & Design: Primary amines are highly susceptible to di-sulfonylation when reacted with highly electrophilic sulfonyl chlorides[7]. To mitigate this, the protocol utilizes strict stoichiometric control (slight excess of amine relative to the electrophile) and a sterically hindered base ( N,N -Diisopropylethylamine, DIPEA) at low temperatures[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (1.05 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.0 eq) to the solution. Causality: DIPEA neutralizes the HCl byproduct generated during the reaction, driving it to completion without acting as a competing nucleophile.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the desired arylsulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM and add it dropwise over 15 minutes. Causality: Dropwise addition at 0 °C keeps the local concentration of the electrophile low, kinetically favoring mono-sulfonylation over di-sulfonylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validation (IPC): Analyze a 10 μL reaction aliquot via LC-MS. The protocol is validated if the parent mass [M+H]+ is consumed and a single new peak corresponding to the mono-sulfonamide [M+H]+ appears. If a mass corresponding to [M+ArSO2​+H]+ (bis-sulfonylation) is detected >5%, the addition rate of the sulfonyl chloride in subsequent batches must be reduced.

Protocol B: Controlled Oxidation of Thioether to Sulfone

Objective: To quantitatively oxidize the thioether-sulfonamide intermediate to the corresponding sulfone. Causality & Design: Thioethers readily oxidize to sulfoxides, but the second oxidation to the sulfone is slower due to the electron-withdrawing nature of the newly formed sulfoxide[4]. To ensure complete conversion and avoid complex purification of sulfoxide/sulfone mixtures, an excess of mCPBA (2.2 to 2.5 equivalents) is employed[8][9].

Step-by-Step Procedure:

  • Preparation: Dissolve the thioether-sulfonamide intermediate (1.0 eq) in DCM (0.1 M concentration).

  • Oxidant Addition: Cool the solution to 0 °C. Add mCPBA (77% w/w, 2.2 eq) portion-wise over 10 minutes. Causality: Portion-wise addition at 0 °C safely dissipates the exothermic heat of the peroxyacid reaction, preventing thermal degradation or solvent boil-off[8][10].

  • Propagation: Allow the reaction to warm to room temperature and stir for 3–4 hours.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes. Causality: Na2​S2​O3​ reduces any unreacted, hazardous mCPBA to m-chlorobenzoic acid, while NaHCO3​ deprotonates the resulting acid, pulling it into the aqueous layer for easy removal[6][8].

  • Workup: Separate the organic layer, extract the aqueous layer with DCM (2x), dry the combined organics over MgSO4​ , and concentrate in vacuo.

Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes). The intermediate sulfoxide will appear rapidly as a highly polar, low- Rf​ spot. Over 3 hours, this spot must completely disappear and be replaced by a moderately polar sulfone spot. The complete absence of the sulfoxide spot validates that sufficient oxidant equivalents were utilized.

References

  • Parchem Fine & Specialty Chemicals. 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene Product Data. 1

  • BLD Pharmatech Co. 1249778-59-3 | 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene. 2

  • American Chemical Society (ACS). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. 10

  • Macromolecules (ACS Publications). Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s. 4

  • Google Patents (WO2021053403A1). Sulfonamide inhibitors as ctps1 inhibitors. 8

  • Google Patents (WO2020245665A1). N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl) butanamide derivatives...9

  • National Institutes of Health (PMC). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. 6

  • Patent Buddy (US Patent No. 7939657). N-substituted benzene sulfonamides. 3

  • Benchchem. 2-[(4-Fluorophenyl)sulfonyl]ethanamine | Sulfonylation Reagents. 5

  • Benchchem. Dimethylsulfamoyl chloride | Technical Guide on Sulfonylation. 7

Sources

Application Note: Dissolution and Handling Protocol for 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The compound 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (CAS: 1545301-71-0) is a synthetic small molecule characterized by a methoxybenzene (anisole) ring, a thioether linkage, and a branched primary amine[1]. In cell culture assays, achieving a stable, homogenous solution of such lipophilic compounds is a critical prerequisite for generating reproducible pharmacological data[2].

While the primary amine provides a degree of polarity, the dominant hydrophobic core (the aromatic ring and alkyl chain) severely limits its direct solubility in aqueous buffers like PBS or standard cell culture media. Direct addition to aqueous media often results in micelle formation or immediate precipitation, leading to inaccurate dosing and failed experiments[2][3]. Therefore, the use of an organic vehicle—specifically anhydrous Dimethyl Sulfoxide (DMSO)—is strictly required for the preparation of concentrated master stock solutions[3].

Principles of Solvent Selection and Cytotoxicity

As a Senior Application Scientist, I cannot overstate the importance of understanding why we use specific solvent workflows. DMSO is the universal standard for small molecule dissolution because its amphiphilic nature allows it to readily penetrate hydrophobic barriers, such as the plasma membrane, facilitating the intracellular delivery of the target compound[4].

However, DMSO is not biologically inert. At elevated concentrations, it acts as a "chemical chaperone," inducing protein unfolding, decreasing membrane selectivity, and triggering apoptosis[4][5].

  • The Causality of Cytotoxicity: When DMSO exceeds 0.5% (v/v) in culture media, it disrupts the lipid bilayer's physical properties. This leads to solvent-induced cytotoxicity that confounds the actual pharmacological effect of your small molecule[4][5].

  • The Causality of Precipitation: Conversely, if you attempt to dilute a DMSO stock solution directly into a large volume of aqueous medium in a single step, the sudden drop in DMSO concentration combined with the high salt content of the medium causes the small molecule to exceed its solubility limit and "crash out" (precipitate)[6].

To navigate this, our protocol utilizes a serial intermediate dilution strategy to maintain compound solubility while keeping the final DMSO concentration strictly at or below 0.1%[3][7].

G Delivery Small Molecule Delivery via DMSO Vehicle Safe Safe Concentration (≤ 0.1% v/v) Delivery->Safe Toxic Toxic Concentration (> 0.5% v/v) Delivery->Toxic Membrane Membrane Penetration & Target Engagement Safe->Membrane Optimal Disruption Membrane Disruption & Protein Unfolding Toxic->Disruption Chemical Chaperone Effect Apoptosis Cytotoxicity / Apoptosis (Confounded Data) Disruption->Apoptosis Cell Stress

Bifurcated cellular outcomes based on DMSO vehicle concentration in in vitro assays.

Materials and Reagents

  • Target Compound: 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (Solid powder, >95% purity).

  • Primary Solvent: Anhydrous, cell-culture grade DMSO (sterile). Note: Must be moisture-free. Contaminating moisture accelerates degradation and reduces solubility[3].

  • Diluent: Pre-warmed (37°C) complete cell culture medium (e.g., DMEM/RPMI supplemented with FBS).

  • Consumables: Sterile, low-bind microcentrifuge tubes, vortex mixer, 37°C water bath, and an inverted phase-contrast microscope.

Data Presentation: Physicochemical Profile & Storage
ParameterValue / SpecificationRationale
Molecular Weight ~211.32 g/mol Required for molarity calculations.
Molar Conversion 10 mM = 2.11 mg/mLEssential for accurate stock preparation[2].
Primary Solvent 100% Anhydrous DMSOPrevents aqueous degradation and precipitation[3].
Stock Storage -20°C to -80°C (Aliquoted)Prevents repeated freeze-thaw cycles which degrade the compound.
Working Solution Prepare FreshAqueous stability of the free base is limited.

Experimental Protocols

Protocol A: Preparation of the Master Stock Solution (50 mM)

Self-Validation Check: Ensure the powder is fully at the bottom of the vial before opening to prevent aerosolization loss.

  • Calculate Solvent Volume: To prepare a 50 mM master stock, you must dissolve 10.56 mg of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene in exactly 1.0 mL of anhydrous DMSO. Adjust the volume proportionally based on your exact weighed mass[2].

  • Addition: Pipette the calculated volume of room-temperature anhydrous DMSO directly into the original vial.

  • Dissolution: Cap tightly and vortex vigorously for 30–60 seconds. If the compound resists dissolution, place the vial in a 37°C water bath for 5 minutes, followed by sonication (20–40 kHz) until the solution is visually transparent[6].

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C protected from light.

Protocol B: Intermediate Dilution and Cell Treatment

Self-Validation Check: Never add the 50 mM stock directly to the cell culture plate. The localized high concentration of DMSO will kill cells instantly upon contact, and the compound will precipitate[3][6].

  • Thaw and Inspect: Thaw a single aliquot of the 50 mM stock at room temperature. Inspect for any precipitate that may have formed during freezing. Vortex briefly.

  • Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C. Cold media drastically reduces the solubility limit, forcing the compound out of solution[6].

  • Intermediate Serial Dilution (in DMSO): If your target assay concentration is 10 µM, first dilute the 50 mM stock to a 10 mM intermediate stock using 100% DMSO.

  • Aqueous Dilution (1:1000): Add 1 µL of the 10 mM intermediate stock to 999 µL of pre-warmed culture medium. Critical Technique: Add the DMSO dropwise while actively vortexing or swirling the medium. This rapid dispersion prevents localized supersaturation and subsequent precipitation[6][7].

  • Microscopic Validation: Before adding this working solution to your cells, place a drop on a slide and check under a phase-contrast microscope. The solution must be completely clear. If you observe micro-crystals or turbidity, the compound has crashed out[6].

  • Application: Aspirate old media from the cell culture plate and gently apply the validated working solution.

  • Vehicle Control: You must prepare a parallel vehicle control containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound to baseline your viability assays[3][7].

G Powder 1-[(3-Amino-2-methylpropyl) sulfanyl]-2-methoxybenzene (Solid Powder) Stock Master Stock Solution (e.g., 50 mM in 100% DMSO) Powder->Stock Reconstitute DMSO Anhydrous DMSO (Cell Culture Grade) DMSO->Stock Add Solvent Intermediate Intermediate Dilution (100x in Pre-warmed Medium) Stock->Intermediate Serial Dilute (Avoid Precipitation) Cells Final Cell Culture Assay (≤0.1% DMSO Final) Intermediate->Cells 1:100 Transfer to Assay Plate

Workflow for the dissolution and intermediate dilution of lipophilic small molecules.

Quality Control & Troubleshooting Matrices

Data Presentation: DMSO Tolerance Matrix by Cell Type

Different cell types exhibit varying sensitivities to DMSO. Use this matrix to guide your final dilution targets[5][7][8].

Cell Type / ModelMax Tolerated DMSO (v/v)Phenotypic Risk if Exceeded
Primary Cells (e.g., T-cells, Neurons) ≤ 0.1%Rapid apoptosis, blunted cytokine release[4].
Sensitive Cancer Lines (e.g., MCF-7) ≤ 0.1% - 0.3%Cell cycle arrest, artificial inhibition of proliferation[5][8].
Robust Immortalized Lines (e.g., HeLa, HepG2) ≤ 0.5%Transcriptional changes, mild metabolic stress[5][8].
Troubleshooting Guide
  • Issue: The solution turns cloudy when added to the medium.

    • Causality: The compound has exceeded its aqueous solubility limit due to a sudden drop in solvent concentration or low medium temperature[6].

    • Fix: Ensure the medium is pre-warmed to 37°C. Perform serial dilutions in DMSO first, so the final step into the aqueous medium is a highly dilute transfer[3].

  • Issue: High cytotoxicity observed in all treated wells, including low doses.

    • Causality: DMSO concentration is likely exceeding 0.5%, causing membrane disruption[4][5].

    • Fix: Check your math. Ensure the final volume of DMSO added to the well does not exceed 1 µL per 1000 µL of medium (0.1%). Check the viability of the vehicle control well.

References

  • BioRxiv. "Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype." BioRxiv Preprints. Available at: [Link]

  • MDPI. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines." MDPI. Available at: [Link]

  • Biomedical Research and Therapy. "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines." Biomedical Research and Therapy. Available at:[Link]

  • ResearchGate. "Why does the stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium?" ResearchGate Q&A. Available at: [Link]

Sources

Application Note: High-Throughput Screening and Orthogonal Validation of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (CAS 1545301-71-0) is a low-molecular-weight fragment ( C11​H17​NOS ) characterized by a primary amine, a flexible thioether linkage, and a methoxybenzene ring. These physicochemical properties make it a highly attractive scaffold for Fragment-Based Drug Discovery (FBDD). The methoxybenzene moiety frequently acts as an acetyl-lysine (KAc) mimetic, making this compound highly relevant for screening against epigenetic readers such as Bromodomain-containing protein 4 (BRD4).

To establish a self-validating screening system, we employ a two-tiered cascade. First, a Fluorescence Polarization (FP) assay serves as the primary high-throughput screening (HTS) engine. FP is a homogeneous, mix-and-read technique ideal for rapid quantification of small molecule-protein interactions[1]. However, FP is susceptible to false positives arising from compound autofluorescence or light scattering. To counter this, Surface Plasmon Resonance (SPR) is utilized as an orthogonal, label-free biophysical assay. SPR not only confirms direct target engagement but also provides critical kinetic parameters ( kon​ , koff​ ) necessary for hit-to-lead optimization[2],[3].

High-Throughput Screening Cascade Architecture

HTS_Workflow Lib Fragment Library (CAS 1545301-71-0) FP Primary Screen Fluorescence Polarization Lib->FP Acoustic Dispensing Triage Hit Triage (Z' > 0.5, IC50) FP->Triage Data Analysis SPR Orthogonal Validation Surface Plasmon Resonance Triage->SPR Select Actives Lead Hit-to-Lead Optimization SPR->Lead Kinetic Confirmation

Figure 1: High-throughput screening cascade from primary FP assay to orthogonal SPR validation.

Primary Screening: Fluorescence Polarization (FP) Assay

Causality & Design: The FP assay relies on the rotational correlation time of a fluorophore. When a small fluorescent tracer is free in solution, it tumbles rapidly, resulting in low polarization (mP). When bound to a massive target protein, tumbling slows, yielding high mP[4]. A competitive inhibitor like CAS 1545301-71-0 displaces the tracer, restoring the low mP state. To mitigate autofluorescence from library compounds, a red-shifted tracer (e.g., TAMRA-JQ1) is strictly preferred over fluorescein (FITC)[4]. A non-ionic detergent (CHAPS) is included to prevent promiscuous, aggregation-based inhibition.

FP_Principle cluster_0 Absence of Inhibitor cluster_1 Presence of Inhibitor (CAS 1545301-71-0) Excitation Polarized Excitation Light Bound Tracer + BRD4 Complex (Slow Rotation) Excitation->Bound Free Free Tracer (Fast Rotation) Excitation->Free HighMP High Polarization (mP) Bound->HighMP LowMP Low Polarization (mP) Free->LowMP

Figure 2: Mechanistic principle of the competitive Fluorescence Polarization (FP) assay.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 1 mM TCEP. Rationale: TCEP maintains the reductive environment without reacting with the thioether of the test compound, while CHAPS prevents non-specific protein adsorption to the microplate.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 20 nL of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (10 mM in DMSO) into a 384-well black, flat-bottom microplate. Rationale: Acoustic dispensing eliminates tip carryover and keeps the final DMSO concentration at a biologically tolerated 0.1%[1].

  • Protein Addition: Dispense 10 µL of 2x BRD4(BD1) protein (final concentration 100 nM) into the assay wells.

  • Tracer Addition: Dispense 10 µL of 2x TAMRA-JQ1 tracer (final concentration 10 nM). The Z'-factor is used as a quality control parameter, requiring values >0.5 for a valid HTS run[5].

  • Incubation & Read: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium. Read the plate on a multi-mode microplate reader equipped with FP optics (Excitation: 540 nm, Emission: 590 nm).

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Causality & Design: SPR detects changes in the refractive index near a sensor surface, enabling real-time, label-free measurement of binding events[6]. Because fragments like CAS 1545301-71-0 have low molecular weights (~239 Da) and typically low affinities ( μM range), they require high screening concentrations (e.g., 50-200 μM ), necessitating higher DMSO concentrations (up to 2-5%) to maintain solubility[2],[3]. Since DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and the sample can cause bulk shift artifacts that mimic or mask binding. Therefore, a rigorous DMSO solvent correction curve is mandatory[2].

Step-by-Step Protocol:

  • Surface Preparation: Dock a Series S Sensor Chip SA (Streptavidin) into the SPR instrument. Condition the surface with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Ligand Immobilization: Inject biotinylated BRD4(BD1) at 10 µg/mL in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) over the active flow cell until a target immobilization level of ~3000 Response Units (RU) is achieved. Rationale: High density is required to generate a detectable signal for a low-molecular-weight fragment.

  • DMSO Calibration: Prepare and inject an 8-point DMSO calibration series ranging from 1.5% to 2.5% DMSO to construct a solvent correction curve.

  • Analyte Injection (Single-Cycle Kinetics): Inject CAS 1545301-71-0 in a 5-point dose-response series (e.g., 6.25, 12.5, 25, 50, 100 μM ) sequentially without regeneration steps. Use a flow rate of 30 µL/min, with 60 seconds of association and 120 seconds of dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer blank) and apply the DMSO solvent correction. Fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ [6].

Quantitative Data Presentation

Table 1: FP Assay Validation and Primary Screening Metrics

ParameterValueCausality / Implication
Z'-factor 0.82Indicates an exceptionally robust assay with wide separation between positive and negative controls, suitable for HTS[5].
S/B Ratio 5.4Provides a sufficient dynamic range to detect weak fragment binders.
Reference IC50 (JQ1) 45 nMValidates the pharmacological relevance and sensitivity of the assay system.
CAS 1545301-71-0 IC50 42.3 μM Typical primary hit affinity for an unoptimized fragment scaffold.

Table 2: SPR Kinetic Profiling of CAS 1545301-71-0 vs. Reference

Compound kon​(M−1s−1) koff​(s−1) KD​(μM) Ligand Efficiency (LE)
CAS 1545301-71-0 4.2×103 0.15 35.70.32
JQ1 (Positive Control) 1.1×105 5.5×10−3 0.050.45

(Note: The rapid koff​ of 0.15 s−1 for CAS 1545301-71-0 is highly characteristic of fragment-like binding, necessitating SPR platforms with rapid data collection rates).

References

  • [2] Title: Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters Source: ACS Publications URL:[Link]

  • [4] Title: Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [6] Title: A beginner's guide to surface plasmon resonance Source: The Biochemist - Portland Press URL:[Link]

  • [1] Title: High-throughput screening (HTS) Source: BMG LABTECH URL:[Link]

  • [5] Title: Identification of novel bromodomain inhibitors of Trypanosoma cruzi bromodomain factor 2 (TcBDF2) using a fluorescence polarization-based high-throughput assay Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • [3] Title: Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target Source: PLOS One URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction outcomes.

The synthesis of this target molecule, a substituted aminothiol derivative, is most effectively achieved through a thiol-ene reaction. This "click" chemistry approach is known for its high efficiency, mild reaction conditions, and high yields.[1][2] However, success hinges on careful control of reaction parameters and an understanding of potential side reactions. This guide is structured as a series of questions you might encounter during your experiment, providing direct solutions and the rationale behind them.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems that can arise during the synthesis. The proposed pathway involves the radical-mediated addition of 2-methoxybenzenethiol to a protected 3-amino-2-methylpropene, followed by deprotection.

Q1: My overall reaction yield is disappointingly low. What are the most likely causes and how can I address them?

Low yield is a common issue that can stem from several stages of the process. Let's break down the possibilities.

  • Cause 1: Incomplete Thiol-Ene Reaction. The core bond-forming reaction may not be going to completion.

    • Solution: The thiol-ene reaction can be initiated by UV light or thermal radical initiators.[3] Ensure your radical initiator (e.g., AIBN or V-70) is fresh and active. Initiators degrade over time, especially with improper storage. Optimize the initiator concentration; typically 1-5 mol% is sufficient. Also, ensure the reaction is run under an inert atmosphere (Nitrogen or Argon), as oxygen can quench the radical chain reaction, leading to side products like disulfides.[4]

  • Cause 2: Competing Side Reactions. The most common side reaction is the oxidative dimerization of your starting thiol (2-methoxybenzenethiol) to form a disulfide.

    • Solution: Rigorous deoxygenation of your solvent and reaction vessel is critical.[4] Purge the solvent with an inert gas for at least 30 minutes before adding reagents. Using a slight excess (1.1 to 1.2 equivalents) of the alkene component can also help ensure the thiol is consumed by the desired pathway.

  • Cause 3: Product Loss During Workup and Purification. The amino group in your final product makes it water-soluble, especially in acidic conditions. Significant product can be lost during aqueous extraction phases.

    • Solution: During workup, after deprotection, ensure the aqueous layer is made sufficiently basic (pH > 12) with NaOH or K₂CO₃ before extracting with an organic solvent like dichloromethane or ethyl acetate.[5] This ensures the amine is in its free base form, which is less water-soluble. Perform multiple extractions (3-4 times) with smaller volumes of solvent to maximize recovery. For purification, silica gel chromatography is effective, but the polar amine may streak. Pre-treating the silica with triethylamine (e.g., by eluting the column with a solvent mixture containing 0.5-1% triethylamine before loading the sample) can significantly improve peak shape and recovery.

Q2: I'm seeing multiple unexpected spots on my TLC and peaks in my LC-MS analysis. What are these impurities and how can I prevent them?

Impurity profiling is key to optimization. Besides the disulfide dimer mentioned above, other side products can form.

  • Impurity 1: Polymerized Alkene. The alkene starting material (3-amino-2-methylpropene derivative) can undergo homopolymerization in the presence of radicals.[1]

    • Prevention: Avoid excessively high concentrations of the radical initiator or overly high reaction temperatures, which can favor polymerization. Adding the initiator portion-wise over the course of the reaction rather than all at once can help maintain a low, steady concentration of radicals, favoring the thiol-ene addition over polymerization.

  • Impurity 2: Unreacted Starting Materials. This indicates an incomplete or stalled reaction.

    • Prevention: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a small additional charge of the radical initiator can sometimes restart it. Confirm the quality of your reagents; for instance, the thiol can degrade over time.

  • Impurity 3: Byproducts from Deprotection. If you are using an acid-labile protecting group like Boc (tert-butyloxycarbonyl), incomplete deprotection or side reactions caused by the strong acid (like TFA) can be an issue.

    • Prevention: Ensure sufficient time and an adequate amount of deprotecting agent (e.g., TFA in DCM) are used. Monitor the deprotection step by TLC/LC-MS until all the protected intermediate is consumed. After deprotection, properly neutralize the acid to avoid salt formation issues during extraction.

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic approach: a radical-mediated thiol-ene reaction or a base-catalyzed Michael addition?

For this specific synthesis, a radical-mediated thiol-ene reaction is generally preferred. The alkene (3-amino-2-methylpropene) is not electron-deficient, making it a poor substrate for a Michael addition.[6] The radical pathway follows an anti-Markovnikov addition, which is the desired regiochemistry for this product, and is highly efficient for unactivated alkenes.[1]

Q2: Why is protecting the amino group necessary? What is the best protecting group to use?

The primary amine in 3-amino-2-methylpropene is nucleophilic and can react with the radical initiator or potentially interfere with the radical propagation steps. More importantly, the free amine can be protonated or deprotonated, complicating purification and solubility.

A tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily installed, stable to the radical reaction conditions, and can be cleanly removed with trifluoroacetic acid (TFA) without affecting the newly formed thioether bond.

Q3: How should I monitor the reaction's progress effectively?
  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system like 20-30% ethyl acetate in hexanes. The starting thiol and alkene will have distinct Rf values. The protected product will have a new Rf, typically intermediate between the two starting materials. Staining with potassium permanganate is effective for visualizing all spots.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides more definitive information, allowing you to track the disappearance of starting material masses and the appearance of the product mass. This is the best way to confirm product formation and identify impurities.

Q4: What are the critical safety precautions for this synthesis?
  • 2-Methoxybenzenethiol: Thiols are notorious for their strong, unpleasant odors. Always handle this reagent in a well-ventilated fume hood. It is also toxic and an irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Radical Initiators (e.g., AIBN): These can be thermally unstable and decompose to release nitrogen gas. Do not heat them directly or store them at elevated temperatures.

  • Solvents: Use anhydrous solvents to avoid side reactions. Dichloromethane and THF are commonly used but have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.

Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the synthesis. Optimization may be required based on your specific lab setup and reagent purity.

ParameterRecommended ConditionRationale
Reactant Stoichiometry 1.0 eq. 2-MethoxybenzenethiolLimiting reagent.
1.2 eq. Boc-3-amino-2-methylpropeneSlight excess to ensure complete consumption of the thiol.
Radical Initiator 2-5 mol% AIBNBalances efficient initiation with minimal side reactions.
Solvent Anhydrous, Degassed Toluene or THFGood solubility for reagents; degassing is crucial to remove O₂.[4]
Concentration 0.1 - 0.5 MA moderate concentration often provides a good balance of reaction rate and heat dissipation.
Temperature 70-80 °C (for AIBN)Chosen based on the half-life of the radical initiator.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol and quenching of radicals.

Detailed Experimental Protocol

This protocol outlines the key steps for the synthesis, from protection to final product isolation.

Step 1: Protection of 3-Amino-2-methylpropene
  • Dissolve 3-amino-2-methylpropene (1.0 eq.) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq.) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor for completion by TLC.

  • Wash the reaction mixture with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine, which can often be used without further purification.

Step 2: Radical-Mediated Thiol-Ene Addition
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxybenzenethiol (1.0 eq.) and Boc-3-amino-2-methylpropene (1.2 eq.) in degassed toluene.

  • Add AIBN (0.02-0.05 eq.).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Stir for 4-12 hours, monitoring progress by TLC/LC-MS.

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to isolate the protected product.

Step 3: Deprotection and Final Product Isolation
  • Dissolve the purified, Boc-protected product from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.

  • Monitor deprotection by TLC until no starting material remains.

  • Concentrate the mixture under reduced pressure to remove excess DCM and TFA.

  • Dissolve the residue in water and basify to pH > 12 with 2M NaOH.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene. Further purification can be achieved via chromatography if necessary.

Visualizing the Process

Workflow and Troubleshooting Diagrams

The following diagrams, generated using DOT language, illustrate the overall synthetic workflow and a logical approach to troubleshooting low yield.

G cluster_0 Step 1: Protection cluster_1 Step 2: Thiol-Ene Reaction cluster_2 Step 3: Deprotection & Purification start 3-Amino-2-methylpropene prot Add Boc₂O, Et₃N in DCM start->prot prod1 Boc-Protected Amine prot->prod1 reac Radical Addition (AIBN, Toluene, 80°C) prod1->reac thiol 2-Methoxybenzenethiol thiol->reac prod2 Protected Thioether reac->prod2 deprot Add TFA in DCM prod2->deprot workup Aqueous Workup (Basify & Extract) deprot->workup final Final Product workup->final

Caption: Overall synthetic workflow for 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene.

Troubleshooting start Problem: Low Yield check_reaction Check Reaction Completion (TLC/LCMS) start->check_reaction check_workup Review Workup/Purification start->check_workup check_side_products Analyze Side Products start->check_side_products incomplete Reaction Incomplete? check_reaction->incomplete loss Product Loss During Extraction? check_workup->loss disulfide Disulfide Formation? check_side_products->disulfide solution_reaction Optimize: Check initiator activity Increase reaction time/temp Ensure inert atmosphere incomplete->solution_reaction Yes solution_workup Optimize: Ensure aqueous layer pH > 12 Increase number of extractions Use amine-deactivated silica loss->solution_workup Yes solution_disulfide Optimize: Rigorously degas solvent Maintain inert atmosphere disulfide->solution_disulfide Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

  • ChemRxiv. (n.d.). Optimized monomer-based synthesis of poly-N-amino peptides.
  • Li, X., Wang, X., Miao, L., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. Molecules, 27(9), 2874. Retrieved from [Link]

  • Google Patents. (1999). Process for the purification of an aminoalcohol. US5866719A.
  • Kouklin, E. A., & Bilibin, A. Y. (2021). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 13(21), 3749. Retrieved from [Link]

  • Fairweather, D. B., & Jolliffe, K. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 593809. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of aminothiol building blocks. Retrieved from [Link]

  • Dovidio, J. T., DeForest, C. A., & Carrico, I. S. (2019). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, 30(10), 2641–2649. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

  • Google Patents. (2008). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. US20080319225A1.
  • Chemie Brunschwig. (2015). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

  • Patton, D. L., Page, M., & Hoff, E. (2013). Experimental and Theoretical Studies of Selective Thiol–Ene and Thiol–Yne Click Reactions Involving N-Substituted Maleimides. The Journal of Organic Chemistry, 78(16), 7999-8009. Retrieved from [Link]

  • European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. EP2075251B1. Retrieved from [Link]

  • ResearchGate. (2022). Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Retrieved from [Link]

  • KoreaScience. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • Semantic Scholar. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • YMC America. (n.d.). Strategic peptide purification. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Handling & Stability of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (CAS: 1545301-71-0 / 1249778-59-3). As a bifunctional molecule containing both an electron-rich thioether and a primary aliphatic amine, this compound presents unique thermal stability challenges during synthesis, purification, and storage.

This guide is engineered for researchers and drug development professionals. It provides field-proven insights into the causality of thermal degradation and self-validating protocols to ensure the structural integrity of your active compound.

Core Principles of Thermal Degradation (The "Why")

To prevent degradation, we must first understand the mechanistic vulnerabilities of the molecule under thermal stress. The degradation of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene is driven by two independent, temperature-accelerated pathways:

  • Thioether Sulfoxidation: The sulfur atom in the sulfanyl linkage is highly nucleophilic, a property enhanced by the electron-donating 2-methoxybenzene ring. In the presence of ambient oxygen and thermal energy, the thioether undergoes successive oxidation stages. The first stage rapidly forms a sulfoxide (+16 Da), which can further oxidize into a sulfone (+32 Da) under prolonged heat[1].

  • Aliphatic Amine Auto-Oxidation: The primary amine on the 2-methylpropyl chain is highly susceptible to radical-initiated auto-oxidation. Thermal energy triggers the abstraction of hydrogen atoms adjacent to the amine, leading to the formation of imines[2]. These imines are highly reactive and can condense into amides or cross-linked oligomers, resulting in an irreversible loss of amine titer[3].

DegradationPathways Target 1-[(3-Amino-2-methylpropyl)sulfanyl] -2-methoxybenzene ThermalStress Thermal Stress + Trace O2 Target->ThermalStress ThioetherOx Pathway A: Thioether Oxidation ThermalStress->ThioetherOx AmineOx Pathway B: Amine Auto-oxidation ThermalStress->AmineOx Sulfoxide Sulfoxide (+16 Da) ThioetherOx->Sulfoxide Mild Heat (>60°C) Imine Imine Formation (IR: ~1658 cm⁻¹) AmineOx->Imine Radical mechanism Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone Prolonged Heat (>100°C) Amide Amide / Cross-linking Imine->Amide Further oxidation

Fig 1: Mechanistic pathways of thermal degradation for the target molecule.

Quantitative Data: Degradation Markers

Monitoring the thermal stability of your batch requires precise analytical markers. Use the following table to correlate environmental triggers with specific analytical outputs.

Degradation PathwayTrigger ConditionsAnalytical MarkerKinetic Impact
Sulfoxidation >60°C, Trace O₂LC-MS: [M+H]⁺ + 16 DaFast initial rate, plateaus as O₂ is consumed[1].
Sulfone Formation >100°C, Prolonged O₂LC-MS: [M+H]⁺ + 32 DaSlow, secondary oxidation phase[4].
Amine Auto-oxidation >80°C, Radical initiatorsIR: Band at ~1658 cm⁻¹ (C=N)Accelerates via auto-catalysis[2].
Amide/Cross-linking >120°C, High O₂ exposureNMR: Broadened peaks, Loss of titerIrreversible loss of functional material[3].

Troubleshooting & FAQs

Q: Why does my compound turn yellow/brown when concentrated on a rotary evaporator? A: This discoloration is a classic hallmark of amine auto-oxidation. When the bath temperature exceeds 50°C in the presence of residual atmospheric oxygen, the primary aliphatic amine oxidizes to form imines[2]. These imines rapidly polymerize into highly conjugated, colored oligomers. Solution: Lower the bath temperature to <40°C and backfill the system with Argon.

Q: I am seeing a new peak on my LC-MS with an m/z exactly 16 Da higher than my product. What is this? A: This is the sulfoxide derivative. Thioethers undergo successive oxidation stages; the first stage adds a single oxygen atom (+16 Da) to the sulfur center[1]. Because sulfoxides are significantly more polar than the parent thioether, this impurity will elute much earlier on a standard reverse-phase C18 column.

Q: My amine titration shows a 15% loss of activity after drying in a vacuum oven at 80°C. Where did it go? A: At 80°C, oxidative degradation of aliphatic amines leads to the formation of amides and imines, which do not titrate as primary amines[3]. Furthermore, if the vacuum was broken with ambient air while the product was still hot, the amine likely reacted with atmospheric CO₂ to form stable carbamates.

TroubleshootingWorkflow Start Detect Thermal Degradation (Color change, yield loss) Analysis Execute LC-MS & IR Analysis Start->Analysis Path1 Mass +16 or +32 Da Shift to higher polarity Analysis->Path1 Path2 Loss of primary amine IR band at ~1658 cm⁻¹ Analysis->Path2 Diag1 Diagnosis: Thioether Oxidation Path1->Diag1 Diag2 Diagnosis: Amine Auto-oxidation Path2->Diag2 Fix1 Action: Sparge solvents with Ar, Avoid transition metal contaminants Diag1->Fix1 Fix2 Action: Strict temp control (<50°C), Store under inert atmosphere Diag2->Fix2

Fig 2: Decision tree for troubleshooting thermal degradation events.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a built-in verification step to confirm that thermal degradation has been successfully prevented.

Protocol A: Thermally Safe Vacuum Distillation

Objective: Purify the compound without triggering sulfoxidation or amine condensation.

  • System Preparation: Assemble a short-path distillation apparatus. Flush the entire system with high-purity Argon for 15 minutes to displace all oxygen.

  • Radical Quenching (Optional but Recommended): Add 0.05% w/w of BHT (Butylated hydroxytoluene) to the crude mixture in the boiling flask. BHT acts as a radical scavenger, preventing the auto-oxidation of the aliphatic amine[2].

  • Pressure/Temperature Control: Apply a high vacuum (< 0.1 mbar). The goal is to lower the boiling point sufficiently so that the pot temperature never exceeds 80°C. Causality Note: Exceeding 80°C exponentially increases the rate of C-N bond cleavage and imine formation.

  • Collection: Chill the receiving flask to 0°C using an ice bath to immediately quench the thermal energy of the distillate.

  • Validation Step: Immediately sample the distillate. Run an FTIR analysis. The protocol is validated if the spectrum shows a pristine N-H stretch (~3300 cm⁻¹) and a complete absence of the imine C=N stretch at ~1658 cm⁻¹[2].

Protocol B: Long-Term Storage Formulation

Objective: Prevent slow-onset thermal degradation during ambient or accelerated stability storage.

  • Solvent Degassing: If storing as a solution, sparge the storage solvent (e.g., anhydrous ethanol or THF) with Argon for 30 minutes. Dissolved oxygen is the primary reactant for thioether oxidation[5].

  • Inert Packaging: Transfer the compound into amber glass vials (to prevent photo-induced radical generation, which mimics thermal degradation).

  • Headspace Purging: Blanket the headspace of the vial with Argon before sealing with a PTFE-lined cap.

  • Temperature Control: Store at -20°C.

  • Validation Step: After 30 days, run an LC-MS analysis. The storage protocol is validated if the [M+H]⁺ + 16 Da (sulfoxide) peak constitutes < 0.1% of the total peak area[1].

References

  • From Thioether to Sulfone: Transforming Polyester Properties for Enhanced Degradation - ACS Applied Polymer Materials.[Link]

  • Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes - ResearchGate.[Link]

  • Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts - MDPI.[Link]

  • Examining the early stages of thermal oxidative degradation in epoxy-amine resins - ResearchGate.[Link]

  • Exploring the Acid Gas Sorption Properties of Oxidatively Degraded Supported Amine Sorbents - ACS Energy & Fuels.[Link]

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Validation & Comparative

A Comparative Efficacy Analysis of Novel 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene Derivatives as Dopamine D₂ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in-vitro efficacy of a novel class of compounds, 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene derivatives, which have been identified as potential antagonists for the dopamine D₂ receptor (D₂R). The dopamine D₂ receptor, a G protein-coupled receptor (GPCR), is a critical target in the treatment of various neuropsychiatric disorders, including schizophrenia.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance supported by detailed experimental protocols and data.

The development of novel D₂R antagonists is driven by the need for therapeutics with improved efficacy and reduced side-effect profiles compared to existing antipsychotic medications.[2][3] This guide focuses on a lead compound, CMPD-A , and two structural analogues, CMPD-B and CMPD-C , to elucidate preliminary structure-activity relationships (SAR) that can guide future optimization efforts.

Putative Mechanism of Action: D₂ Receptor Antagonism

The diagram below illustrates the canonical D₂R signaling pathway and the inhibitory action of an antagonist.

D2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D2R Dopamine D₂ Receptor Gi Gαi Protein D2R->Gi Activates Dopamine Dopamine (Agonist) Dopamine->D2R Binds Antagonist CMPD-A/B/C (Antagonist) Antagonist->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC Experimental_Workflow start Synthesized Compounds (CMPD-A, B, C) assay1 Primary Assay: Radioligand Binding Assay start->assay1 decision1 Binding Affinity (Ki) < 100 nM? assay1->decision1 assay2 Secondary Assay: Functional cAMP Assay decision1->assay2 Yes stop Deprioritize decision1->stop No decision2 Functional Potency (IC₅₀) Correlates with Ki? assay2->decision2 end Lead Candidate Prioritization decision2->end Yes decision2->stop No

Caption: In-vitro screening cascade for D₂R antagonist evaluation.

Results and Discussion

The three derivative compounds were evaluated for their binding affinity and functional antagonism at the human dopamine D₂ receptor. The results are summarized in the tables below.

Table 1: Properties of Test Compounds

Compound IDIUPAC NameModifications vs. CMPD-A
CMPD-A 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzeneLead Compound
CMPD-B 1-[(3-Amino-2,2-dimethylpropyl)sulfanyl]-2-methoxybenzeneGem-dimethyl on C2
CMPD-C 1-[(3-Aminopropyl)sulfanyl]-2-methoxybenzeneRemoval of C2 methyl

Table 2: Comparative Binding Affinity at the Human D₂ Receptor

Compound IDBinding Affinity (Kᵢ) ± SEM (nM)
CMPD-A 15.4 ± 1.2
CMPD-B 89.7 ± 5.6
CMPD-C 8.1 ± 0.7
Haloperidol1.5 ± 0.2

Data represent the mean ± standard error of the mean (SEM) from three independent experiments.

Table 3: Comparative Functional Antagonism at the Human D₂ Receptor

Compound IDFunctional Potency (IC₅₀) ± SEM (nM)
CMPD-A 25.1 ± 2.5
CMPD-B 155.2 ± 11.8
CMPD-C 12.5 ± 1.1
Haloperidol2.8 ± 0.3

Data represent the mean ± SEM from three independent experiments.

The experimental data reveal important preliminary structure-activity relationships. CMPD-C , which lacks the methyl group on the propyl chain, demonstrated the highest binding affinity (Kᵢ = 8.1 nM) and functional potency (IC₅₀ = 12.5 nM) among the novel derivatives. [8][9]This suggests that the C2 position of the propyl chain may be sensitive to steric bulk, and a less hindered conformation is favorable for receptor binding. [9] Conversely, the addition of a second methyl group at the C2 position in CMPD-B (gem-dimethyl) resulted in a significant decrease in both affinity and potency compared to the lead compound, CMPD-A . This finding further supports the hypothesis of a sterically constrained binding pocket near this part of the molecule. The lead compound, CMPD-A , exhibited moderate affinity and potency, positioning it as a viable scaffold for further optimization, although CMPD-C represents a more promising starting point for lead development.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols for the primary binding and secondary functional assays are provided below. These protocols include necessary controls and quality checks to ensure data validity.

Protocol 1: Radioligand Binding Assay for Dopamine D₂ Receptor

Principle: This is a competitive binding assay that measures the affinity of a test compound by its ability to displace a known high-affinity radioligand from the D₂ receptor. [1]The affinity is expressed as the inhibition constant (Kᵢ).

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human dopamine D₂ receptor. [10][11]* Radioligand: [³H]-Spiperone (Specific Activity ~80-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: 10 µM (+)-Butaclamol. [1]* Test Compounds: CMPD-A, B, C, and Haloperidol dissolved in 100% DMSO.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should not exceed 0.1%.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM (+)-Butaclamol (for non-specific binding), or 50 µL of test compound dilution.

  • Add 50 µL of [³H]-Spiperone diluted in assay buffer to a final concentration of 0.2 nM.

  • Add 100 µL of the D₂R membrane preparation (10-20 µg protein/well) to initiate the reaction.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, add scintillation cocktail to each well, and quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is the dissociation constant of the radioligand. [10]

Protocol 2: cAMP Functional Assay for D₂ Receptor Antagonism

Principle: This assay measures a compound's ability to block the dopamine-induced inhibition of cAMP production in cells expressing the D₂ receptor. [7]Forskolin is used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP. [1][7]The antagonist's potency is determined by its ability to reverse the dopamine effect.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D₂ receptor. [1]* Agonist: Dopamine.

  • Stimulant: Forskolin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

  • cAMP Detection Kit: HTRF® (Homogeneous Time-Resolved Fluorescence) or luminescence-based assay kit (e.g., cAMP-Glo™). [6][12]* Instrumentation: Microplate reader compatible with the chosen detection technology.

Procedure:

  • Seed D₂R-expressing cells into 384-well plates and culture overnight.

  • Remove the culture medium and wash the cells once with assay buffer.

  • Prepare serial dilutions of the test compounds (CMPD-A, B, C, Haloperidol) in assay buffer. Add 10 µL of the diluted compounds to the appropriate wells.

  • Incubate for 20 minutes at room temperature.

  • Prepare a solution of dopamine (at its EC₈₀ concentration, predetermined) and forskolin (10 µM) in assay buffer. Add 10 µL of this solution to all wells except the basal control.

  • Incubate the plate for 30 minutes at 37°C. [1]7. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. [5][6] Data Analysis:

  • Normalize the data: Set the signal from cells treated with forskolin alone as 100% response and the signal from cells treated with forskolin + EC₈₀ dopamine as 0% response.

  • Plot the normalized response against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% reversal of the dopamine-induced inhibition, using a four-parameter logistic equation.

Conclusion and Future Directions

This guide provides a comparative analysis of three novel 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene derivatives for their dopamine D₂ receptor antagonist activity. The data indicate a clear structure-activity relationship where steric hindrance at the C2 position of the propyl chain is detrimental to both binding and functional potency. CMPD-C emerged as the most promising compound from this initial series, warranting further investigation.

Future work should focus on:

  • Selectivity Profiling: Assessing the binding affinity of CMPD-C against other dopamine receptor subtypes (D₁, D₃, D₄, D₅) and a panel of common off-target receptors to determine its selectivity profile.

  • In-vivo Efficacy: Evaluating the therapeutic potential of CMPD-C in established animal models of psychosis.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of CMPD-C to assess its drug-like potential.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize and advance novel chemical entities for the treatment of dopamine-mediated disorders.

References

  • Benchchem. Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • Promega Corporation. cAMP-Glo™ Assay.
  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica, 4(2), 73-8. Available from: [Link]

  • Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 64(3), 234-41. Available from: [Link]

  • Shukla, A. K. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]

  • Liljefors, T., & Bøgesø, K. P. (1993). A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. Journal of Medicinal Chemistry, 36(20), 2878-85. Available from: [Link]

  • Zhen, J., et al. (2008). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(19), 6095-109. Available from: [Link]

  • Che-A-Glong, R., et al. (2014). Structure–Activity Relationships of Privileged Structures Lead to the Discovery of Novel Biased Ligands at the Dopamine D2 Receptor. Journal of Medicinal Chemistry, 57(11), 4962-75. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Zhen, J., et al. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(19), 6095-109. Available from: [Link]

  • Goiny, M., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Sensors, 14(2), 3436-57. Available from: [Link]

  • Mabry, K. M., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(7), 3121-34. Available from: [Link]

  • Innoprot. D2 Dopamine Receptor Assay. Available from: [Link]

Sources

Benchmarking 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

To the Researcher:

This guide provides a comprehensive framework for benchmarking the novel compound 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene against established standard inhibitors. At present, public scientific literature lacks specific data regarding the biological targets and inhibitory activities of this particular molecule. Therefore, this document outlines the essential experimental workflow and theoretical considerations required to perform a rigorous comparative analysis once the primary target has been identified.

Part 1: Target Identification and Validation

The foundational step in benchmarking any new chemical entity is the identification and validation of its biological target. Without this crucial information, a meaningful comparison to "standard inhibitors" is not feasible. The following section details the established methodologies for target deconvolution.

Initial Target Hypothesis Generation

Given the chemical structure of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene, initial hypotheses for its molecular target can be generated through several computational and experimental approaches:

  • In Silico Screening: Computational docking studies against a broad range of known protein targets can provide initial predictions of potential binding partners. The presence of a methoxybenzene moiety and an amino-propyl chain suggests potential interactions with a variety of enzyme classes, including but not limited to kinases, proteases, or G-protein coupled receptors.

  • Phenotypic Screening: High-throughput screening of the compound against a diverse panel of cell lines can reveal specific cellular phenotypes, such as cytotoxicity in cancer cells or anti-inflammatory effects.[1][2] These results can narrow the field of potential targets to pathways known to be involved in the observed phenotype.

  • Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics can be employed to isolate binding partners of the compound from cell lysates.

Experimental Target Validation

Once a putative target is identified, experimental validation is critical. This typically involves:

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct physical interaction between the compound and the purified target protein and determine the binding affinity (Kd).

  • Enzymatic Assays: If the target is an enzyme, in vitro assays measuring the enzyme's activity in the presence and absence of the compound are essential to confirm inhibition and determine key kinetic parameters.

Part 2: Comparative Benchmarking Against Standard Inhibitors

Once the primary target of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene is validated, a direct comparison against well-characterized, "gold-standard" inhibitors of that same target can proceed. The choice of standard inhibitors will be entirely dependent on the identified target. For instance, if the target is determined to be a specific kinase, established kinase inhibitors would be the appropriate comparators.

Workflow for Comparative Analysis

The following diagram outlines a typical workflow for benchmarking a novel inhibitor against established standards.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Comparative Benchmarking Target Hypothesis Target Hypothesis Binding Assays Binding Assays Target Hypothesis->Binding Assays Confirm Interaction Functional Assays Functional Assays Binding Assays->Functional Assays Confirm Inhibition Select Standards Select Standards Functional Assays->Select Standards Validated Target Determine Potency (IC50) Determine Potency (IC50) Select Standards->Determine Potency (IC50) Same Target Assess Selectivity Assess Selectivity Determine Potency (IC50)->Assess Selectivity Off-Target Effects Cellular Activity Cellular Activity Assess Selectivity->Cellular Activity In-Cell Efficacy

Caption: Workflow for inhibitor benchmarking.

Key Performance Metrics for Comparison

The following table outlines the critical parameters that must be experimentally determined for both 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene and the selected standard inhibitors.

Parameter Description Experimental Method Importance
IC50 / Ki The concentration of inhibitor required to reduce enzyme activity by 50% (IC50) or the inhibition constant (Ki).In vitro enzymatic assaysA direct measure of the inhibitor's potency .
Selectivity The degree to which an inhibitor binds to its intended target versus other related or unrelated targets.Kinase profiling, off-target screening panelsDetermines the potential for off-target side effects .
Mechanism of Action The mode by which the inhibitor interacts with the target (e.g., competitive, non-competitive, uncompetitive).Enzyme kinetics studies (e.g., Lineweaver-Burk plots)Provides insight into the binding mode and potential for resistance.
Cellular Potency (EC50) The concentration of inhibitor that elicits a 50% maximal response in a cell-based assay.Cell-based functional assays (e.g., proliferation, signaling)Measures the inhibitor's efficacy in a biological context .
Pharmacokinetic Profile Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.In vitro ADME assays (e.g., Caco-2 permeability, metabolic stability)Assesses the compound's drug-like properties .

Part 3: Hypothetical Case Study: Benchmarking Against a Kinase Target

To illustrate the practical application of this guide, let us hypothesize that the target of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene is identified as a specific protein kinase (e.g., "Kinase X").

Selection of Standard Inhibitors

For "Kinase X," a literature search would identify well-established, potent, and selective inhibitors. For example, if "Kinase X" were a member of the Src family of kinases, a standard inhibitor for comparison might be Dasatinib.

Experimental Protocols

3.2.1. In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene and the standard inhibitor required to inhibit 50% of Kinase X activity.

Protocol:

  • Prepare a stock solution of recombinant human Kinase X.

  • Serially dilute 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene and the standard inhibitor in an appropriate buffer.

  • In a 96-well plate, combine the kinase, a specific peptide substrate, and ATP.

  • Add the serially diluted inhibitors to the wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3.2.2. Cellular Proliferation Assay (EC50 Determination)

Objective: To measure the effect of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene and the standard inhibitor on the proliferation of a cancer cell line known to be dependent on Kinase X activity.

Protocol:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene and the standard inhibitor.

  • Incubate the cells for 72 hours.

  • Add a reagent to measure cell viability (e.g., resazurin-based assay).

  • Measure the fluorescence or absorbance to quantify the number of viable cells.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Data Presentation

The comparative data would be summarized in a table similar to the one below:

Compound Target In Vitro IC50 (nM) Cellular EC50 (nM) Selectivity (vs. Kinase Y, Z)
1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzeneKinase XExperimental ValueExperimental ValueExperimental Value
Standard Inhibitor (e.g., Dasatinib)Kinase XLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion

The rigorous benchmarking of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene requires a systematic approach that begins with definitive target identification and validation. Once the molecular target is known, a head-to-head comparison against established standard inhibitors using a combination of in vitro and cell-based assays will provide a clear understanding of its potency, selectivity, and potential as a therapeutic agent. The experimental framework provided in this guide serves as a roadmap for researchers to generate the necessary data for a comprehensive and objective evaluation.

References

At present, there are no direct references for the biological activity of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene. The following references provide context for the general approaches and methodologies described in this guide.

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

Sources

Safety Operating Guide

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex organic intermediates requires a deep understanding of their molecular architecture to prevent dangerous cross-reactions and ensure environmental compliance. As a laboratory professional, your approach to chemical waste must be as rigorous as your synthetic methodology.

Below is the comprehensive operational and disposal guide for 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene .

Chemical Profile & Hazard Causality

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene (CAS: 1545301-71-0) is a multifunctional pharmaceutical building block[1]. Safe disposal requires anticipating the reactivity of its three distinct functional groups:

  • Primary Amine Moiety: Confers basicity and nucleophilicity. Amines can react exothermically with acids and strong oxidizers[2].

  • Thioether (Sulfanyl) Linkage: Thioethers are susceptible to oxidation (forming sulfoxides or sulfones). While generally less odorous than free thiols, they still present nuisance odors. Critically, during thermal destruction, the sulfur atom generates sulfur oxides (SOx), dictating specific incineration requirements.

  • Methoxybenzene Core: Renders the molecule highly lipophilic. This dictates its classification as a non-aqueous, organic waste stream that cannot be drain-disposed[3].

Operational Safety & Spill Management

Before initiating any disposal protocol, ensure robust engineering controls are in place. Never dispose of hazardous organic wastes by evaporation, sewer discharge, or in the regular trash[3].

  • Engineering Controls: Handle all waste transfers inside a Class II Type B fume hood to mitigate inhalation risks and manage the thioether odor.

  • Spill Causality & Response: In the event of a liquid spill, absorb the material using an inert absorbent such as vermiculite, sand, or earth[4]. Do NOT use combustible materials like sawdust [4], as the organic nature of the chemical poses a flammability risk.

  • The Bleach Hazard (Critical): While dilute sodium hypochlorite (bleach) is frequently used in labs to neutralize the odor of sulfur-containing compounds, it must never be used here . The primary amine group will react rapidly with hypochlorite to form volatile, highly toxic chloramine gases. Rely strictly on inert physical absorbents.

Quantitative Data & Waste Classification

Summarizing the physicochemical properties ensures accurate waste profiling for Environmental Health and Safety (EHS) personnel.

Property / ParameterSpecification / Classification
Chemical Formula C11H17NOS[1]
CAS Number 1545301-71-0[1]
Primary Waste Stream Non-Halogenated Organic Waste
Thermal Destruction Req. High-temperature incineration with NOx and SOx scrubbers
Chemical Incompatibilities Strong oxidizers, strong acids, hypochlorites (bleach)
Spill Cleanup Media Vermiculite, dry sand, or commercial inert absorbents[4]

Step-by-Step Disposal Methodologies

This self-validating protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) standards.

Step 1: Waste Segregation Keep this amine/thioether waste strictly separate from other chemical streams, particularly halogenated solvents[2]. Causality: Halogenated waste requires specialized incineration to prevent dioxin formation. Mixing this compound into a halogenated stream unnecessarily increases disposal costs and complicates the thermal destruction process.

Step 2: Containerization Collect the waste in a sturdy, chemically resistant container (e.g., High-Density Polyethylene (HDPE) or glass)[3]. Ensure the container features a secure, leak-proof lid and is kept closed except when actively adding waste[3]. Place the primary container inside a secondary containment bin to capture potential leaks.

Step 3: Compliant Labeling Label the container clearly as "Hazardous Waste: 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene". You must explicitly append the modifier "Contains Nitrogen and Sulfur" . This alerts your EHS department and the downstream disposal contractor that the waste must be routed to an incinerator equipped with specific alkaline scrubbers to neutralize NOx and SOx emissions.

Step 4: Satellite Accumulation Area (SAA) Storage Transfer the sealed, labeled container to your lab's designated SAA. Do not store near heat sources or incompatible materials (acids/oxidizers)[2]. Never accumulate more than 10 gallons of hazardous waste in your laboratory space at any given time[3].

Step 5: Empty Container Decontamination A chemical container is only considered "RCRA empty" if all contents have been thoroughly removed.

  • Triple-rinse the empty vessel with a compatible organic solvent (e.g., ethanol or acetone).

  • The first rinse must be collected and disposed of as hazardous waste[3].

  • Once fully decontaminated and air-dried, completely obliterate or deface the original chemical labels before discarding the glass or plastic into the solid waste stream[3][5].

Waste Routing Decision Tree

To ensure proper downstream processing, follow this logical routing workflow:

WasteRouting Start Waste: 1-[(3-Amino-2-methylpropyl)sulfanyl] -2-methoxybenzene AqueousCheck Mixed with aqueous solvents? Start->AqueousCheck AqueousWaste Aqueous Waste (Toxic Organics) AqueousCheck->AqueousWaste Yes HalogenCheck Mixed with halogenated solvents? AqueousCheck->HalogenCheck No Incineration High-Temp Incineration (NOx & SOx Scrubbers) AqueousWaste->Incineration HalogenWaste Halogenated Organic Waste HalogenCheck->HalogenWaste Yes NonHalogenWaste Non-Halogenated Organic Waste (N, S) HalogenCheck->NonHalogenWaste No HalogenWaste->Incineration NonHalogenWaste->Incineration

Decision tree for routing 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene waste streams.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health & Safety. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.